Benzyl-isopropyl-piperidin-4-ylmethyl-amine
Overview
Description
Benzyl-isopropyl-piperidin-4-ylmethyl-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.39104 g/mol . This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the benzyl and isopropyl groups attached to the piperidine ring makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of Benzyl-isopropyl-piperidin-4-ylmethyl-amine typically involves the reaction of piperidine derivatives with benzyl and isopropyl halides under controlled conditions. One common method involves the alkylation of piperidine with benzyl chloride and isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase yield. These methods often use catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Benzyl-isopropyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and lithium aluminum hydride for more vigorous reductions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl-isopropyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Benzyl-isopropyl-piperidin-4-ylmethyl-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the benzyl and isopropyl groups.
N-Benzylpiperidine: Similar structure but without the isopropyl group.
Isopropylpiperidine: Similar structure but without the benzyl group.
The presence of both benzyl and isopropyl groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
N-benzyl-N-(piperidin-4-ylmethyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)18(12-15-6-4-3-5-7-15)13-16-8-10-17-11-9-16/h3-7,14,16-17H,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKCKVUIWZKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.